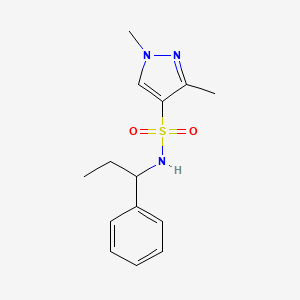![molecular formula C17H16O3 B5437679 6-methoxy-17-methyl-8,16-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B5437679.png)
6-methoxy-17-methyl-8,16-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-17-methyl-8,16-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene is a complex organic compound with a unique tetracyclic structure. It is characterized by its methoxy and methyl functional groups, which contribute to its distinct chemical properties. The compound’s molecular formula is C17H16O3, and it has an average mass of 268.307 Da .
Preparation Methods
The synthesis of 6-methoxy-17-methyl-8,16-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene involves multiple steps, typically starting with the formation of the core tetracyclic structure. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow chemistry and high-throughput screening.
Chemical Reactions Analysis
6-methoxy-17-methyl-8,16-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-methoxy-17-methyl-8,16-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene has several applications in scientific research:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: It can be used to investigate the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism by which 6-methoxy-17-methyl-8,16-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and processes. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-methoxy-17-methyl-8,16-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene can be compared with other tetracyclic compounds, such as:
This compound: Similar in structure but may have different functional groups or substitutions.
Tetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene: Lacks the methoxy and methyl groups, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior .
Properties
IUPAC Name |
6-methoxy-17-methyl-8,16-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-10-15-11-6-3-4-8-13(11)19-16(10)12-7-5-9-14(18-2)17(12)20-15/h3-10,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEVWUKEQUCDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=C(C(=CC=C3)OC)OC1C4=CC=CC=C4O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4Z)-4-({[4-(DIMETHYLAMINO)PHENYL]AMINO}METHYLIDENE)-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5437599.png)

![2-[2-(2,4-dinitrophenyl)carbonohydrazonoyl]-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5437610.png)
![(2E)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B5437613.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride](/img/structure/B5437625.png)
![1,3-benzodioxole-5-carbaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5437626.png)
![8-[2-(2,3-dimethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5437637.png)


![4-(2-{[1-(2,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B5437659.png)
![2,5-dimethyl-7-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5437661.png)
![2-[(4-methylphenyl)amino]-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5437685.png)
![(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE](/img/structure/B5437690.png)
![2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5437702.png)
